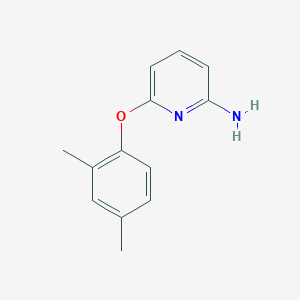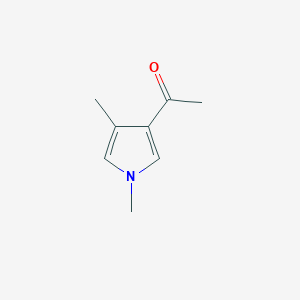![molecular formula C37H62O12 B13898236 4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13898236.png)
4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- is a polyether antibiotic that belongs to the ionophore class. It is a derivative of monensin, which is naturally produced by the bacterium Streptomyces cinnamonensis. This compound is known for its ability to transport ions across lipid membranes, making it useful in various biological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- typically involves multiple steps, starting from monensin. The key steps include:
Deethylation: Removal of the ethyl group from the 16th position.
Demethylation: Removal of the methyl group from the 3rd position.
Methylation: Addition of a methyl group at the 16th position.
Acylation: Addition of a propionyl group at the 3rd position.
Each of these steps requires specific reagents and conditions, such as strong acids or bases for deethylation and demethylation, and specific catalysts for methylation and acylation.
Industrial Production Methods
Industrial production of Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- involves fermentation of Streptomyces cinnamonensis followed by chemical modification. The fermentation process is optimized to produce high yields of monensin, which is then subjected to the aforementioned synthetic modifications.
Analyse Des Réactions Chimiques
Types of Reactions
Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substituents can be introduced at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study ion transport mechanisms.
Biology: Investigated for its effects on cellular ion balance and membrane potential.
Medicine: Explored for its potential as an antimicrobial agent and its effects on cancer cells.
Industry: Utilized in animal feed to improve feed efficiency and control coccidiosis in poultry.
Mécanisme D'action
The mechanism of action of Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- involves its ability to transport ions across lipid membranes. It forms complexes with cations such as sodium and potassium, facilitating their movement across cell membranes. This disrupts the ion balance within cells, leading to various biological effects, including antimicrobial activity.
Comparaison Avec Des Composés Similaires
Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- is unique among ionophores due to its specific structural modifications. Similar compounds include:
Monensin: The parent compound with a similar ionophore activity.
Salinomycin: Another polyether antibiotic with similar ion transport properties.
Lasalocid: Known for its ability to transport divalent cations.
Compared to these compounds, Monensin,16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)- has unique structural features that may confer distinct biological activities and applications.
Propriétés
IUPAC Name |
4-[7-hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H62O12/c1-10-28(40)45-30(24(7)33(41)42)23(6)31-22(5)25(39)17-36(47-31)14-13-34(8,49-36)27-11-12-35(9,46-27)32-20(3)16-26(44-32)29-19(2)15-21(4)37(43,18-38)48-29/h19-27,29-32,38-39,43H,10-18H2,1-9H3,(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBNBTIDJSKEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866549 |
Source


|
| Record name | 4-(9-Hydroxy-2-{5'-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-2,3'-dimethyl[2,2'-bioxolan]-5-yl}-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl)-2-methyl-3-(propanoyloxy)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8aS)-N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide](/img/structure/B13898176.png)



![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)


![5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13898216.png)



